molecular formula C5H5BBrNO2 B1289911 3-Bromopyridin-4-ylboronic acid CAS No. 458532-99-5

3-Bromopyridin-4-ylboronic acid

Cat. No.: B1289911
CAS No.: 458532-99-5
M. Wt: 201.82 g/mol
InChI Key: KGJJYDKVEPQIKZ-UHFFFAOYSA-N
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Description

3-Bromopyridin-4-ylboronic acid, commonly known as 3-BPBA, is an organic compound used in the synthesis of various organic molecules. It is a boronic acid that is used as a reagent in organic synthesis, as well as in medicinal chemistry, biochemistry, and other areas of scientific research. 3-BPBA is a versatile and powerful reagent, as it can be used to synthesize a wide range of organic molecules. It is also an important building block for the synthesis of various biologically active compounds, such as drugs and other molecules with potential therapeutic applications.

Scientific Research Applications

Synthesis and Preparation Techniques

3-Bromopyridin-4-ylboronic acid, derived from 3-bromopyridine, has been studied for its role in various synthetic processes. An improved protocol was developed for preparing 3-pyridylboronic acid, which involved lithium-halogen exchange and "in situ quench" techniques from 3-bromopyridine. This method provided high yield and bulk quantity, demonstrating the compound's utility in synthesizing arylboronic acids (Li et al., 2002).

Chemical Transformation and Coupling Reactions

The compound has also been a subject in the study of chemical transformations. For instance, in the synthesis of novel amphiphilic pyridinylboronic acids, 3-alkoxy-2-pyridinylboronic acids were synthesized from 2-bromo-3-pyridinol, indicating the pivotal role of bromopyridine derivatives in the creation of new chemical entities (Matondo et al., 2003). Additionally, 3-bromopyridine-4-carbaldehyde has been used in palladium-catalyzed cyclization with carbon monoxide and carboxylic acids to produce oxo-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).

Applications in Organic Chemistry

In organic chemistry, the versatility of this compound is further highlighted in the synthesis of disubstituted fluoropyridines and pyridones. For example, 5-bromo-2-fluoro-3-pyridylboronic acid was prepared from 5-bromo-2-fluoropyridine via ortho-lithiation and was used in Suzuki reactions with aryl iodides, leading to various fluoropyridine derivatives (Sutherland & Gallagher, 2003).

Electrocatalysis and Electrochemical Processes

The electrocatalytic carboxylation of bromopyridines has also been researched. In a study, 2-amino-5-bromopyridine was carboxylated with CO2 in an ionic liquid, resulting in aminonicotinic acid. This research demonstrates the potential of bromopyridines in environmentally-friendly electrochemical processes (Feng et al., 2010).

Safety and Hazards

When handling 3-Bromopyridin-4-ylboronic acid, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Biochemical Analysis

Biochemical Properties

3-Bromopyridin-4-ylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds with biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is essential in the inhibition of proteases and other enzymes that contain serine or threonine residues in their active sites .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the activity of certain enzymes, leading to alterations in metabolic pathways and gene expression profiles . Additionally, this compound can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. This compound can inhibit enzyme activity by binding to the active site of enzymes, preventing substrate binding and subsequent catalysis . The boronic acid group of this compound is particularly effective in forming reversible covalent bonds with serine and threonine residues, leading to enzyme inhibition . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound has been shown to affect cellular function, including alterations in enzyme activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects are critical for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolite concentrations and overall metabolic activity . Understanding these interactions is essential for elucidating the biochemical mechanisms underlying the effects of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its activity and function . The transport and distribution of this compound are important factors in its biochemical and physiological effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the molecular level

Properties

IUPAC Name

(3-bromopyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BBrNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJJYDKVEPQIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629618
Record name (3-Bromopyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458532-99-5
Record name B-(3-Bromo-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458532-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromopyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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